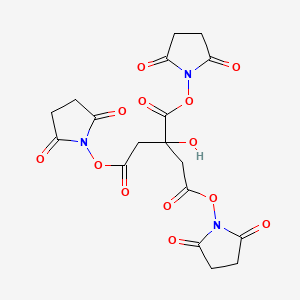
Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of three 2,5-dioxopyrrolidin-1-yl groups attached to a 2-hydroxypropane-1,2,3-tricarboxylate backbone. It is widely used in various scientific research fields due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate typically involves a multi-step process. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl groups with a suitable tricarboxylate precursor under controlled conditions. The reaction is often carried out in the presence of a solvent such as toluene, which helps in achieving moderate to good yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The 2,5-dioxopyrrolidin-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Aplicaciones Científicas De Investigación
Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical assays and as a crosslinking agent in protein studies.
Mecanismo De Acción
The mechanism of action of Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate involves its ability to interact with various molecular targets. The 2,5-dioxopyrrolidin-1-yl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to crosslinking and stabilization of molecular structures. This property is particularly useful in biochemical and medical applications.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[C12-18-alkyl-(branched, unsaturated)-2,5-dioxopyrrolidin-1-yl]hexanoic acid, sodium and tris(2-hydroxyethyl)ammonium salts
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione
Uniqueness
Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its tricarboxylate backbone, which provides multiple reactive sites for chemical modifications. This makes it more versatile compared to similar compounds that may have fewer reactive groups or different structural features.
Propiedades
Fórmula molecular |
C18H17N3O13 |
|---|---|
Peso molecular |
483.3 g/mol |
Nombre IUPAC |
tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C18H17N3O13/c22-9-1-2-10(23)19(9)32-15(28)7-18(31,17(30)34-21-13(26)5-6-14(21)27)8-16(29)33-20-11(24)3-4-12(20)25/h31H,1-8H2 |
Clave InChI |
QMIHEVHZZOEHCB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CC(CC(=O)ON2C(=O)CCC2=O)(C(=O)ON3C(=O)CCC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


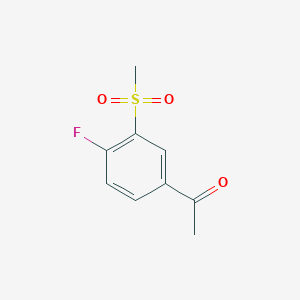
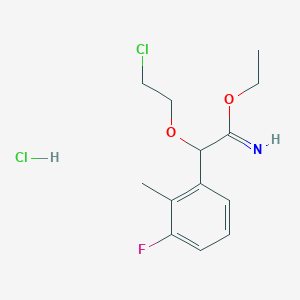
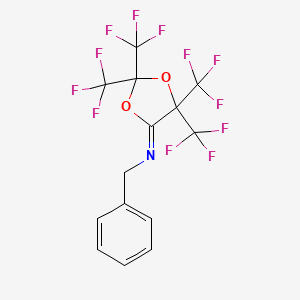
![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)
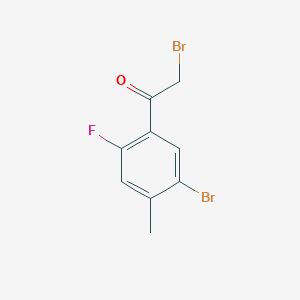
![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)

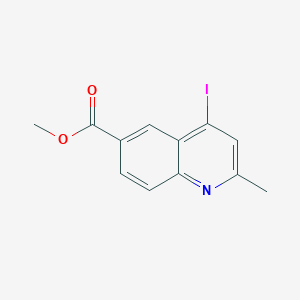
![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)

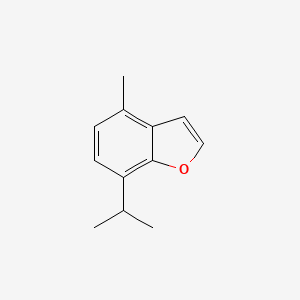

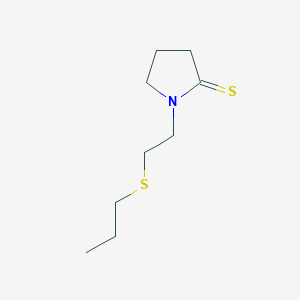
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
